Thalidomide-5-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-PEG3-NH2: is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG3-NH2 involves the conjugation of thalidomide with a polyethylene glycol linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker under controlled conditions to form the desired conjugate.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated Purification Systems: High-throughput purification systems are employed to ensure consistent quality and purity of the final product
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-PEG3-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles such as amines and thiols can react with this compound.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Thalidomide-5-PEG3-NH2 is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways and developing new therapeutic strategies .
Biology: In biological research, this compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them using PROTAC technology .
Industry: The compound is used in the development of new materials and technologies that require precise control over protein levels .
Mechanism of Action
Thalidomide-5-PEG3-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Thalidomide-5-NH-PEG3-NH2: Similar to Thalidomide-5-PEG3-NH2 but with a different linker structure
Lenalidomide-5-PEG3-NH2: Another cereblon ligand with a PEG linker, used in PROTAC technology
Uniqueness: this compound is unique due to its specific linker structure, which provides distinct properties in terms of solubility, stability, and reactivity. This uniqueness makes it a valuable tool in the development of PROTACs and other research applications .
Properties
Molecular Formula |
C19H23N3O7 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24/h1-2,11,15H,3-10,20H2,(H,21,23,24) |
InChI Key |
XMTFEXSNGIBNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.